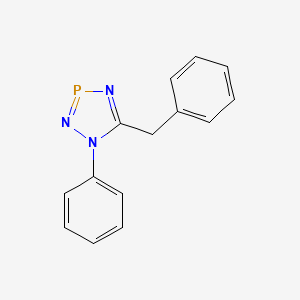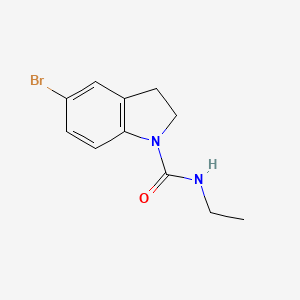![molecular formula C10H19NO3S B14545135 Methyl [(dipropylcarbamoyl)sulfanyl]acetate CAS No. 61772-68-7](/img/structure/B14545135.png)
Methyl [(dipropylcarbamoyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(dipropylcarbamoyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a carbamoyl group and a sulfanyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(dipropylcarbamoyl)sulfanyl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of dipropylcarbamoyl chloride with methyl mercaptoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the need for extensive purification steps. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl [(dipropylcarbamoyl)sulfanyl]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces dipropylcarbamoyl sulfanyl acetic acid and methanol.
Reduction: Produces dipropylcarbamoyl sulfanyl ethanol.
Substitution: Produces various substituted carbamoyl or sulfanyl derivatives.
Scientific Research Applications
Methyl [(dipropylcarbamoyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl [(dipropylcarbamoyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active carbamoyl and sulfanyl groups. These groups can then interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar structure but lacking the carbamoyl and sulfanyl groups.
Ethyl acetate: Another ester commonly used as a solvent, with a similar ester functionality but different alkyl groups.
Methyl butanoate: An ester with a longer carbon chain, used in fragrances and flavors.
Uniqueness
Methyl [(dipropylcarbamoyl)sulfanyl]acetate is unique due to the presence of both carbamoyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61772-68-7 |
|---|---|
Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
methyl 2-(dipropylcarbamoylsulfanyl)acetate |
InChI |
InChI=1S/C10H19NO3S/c1-4-6-11(7-5-2)10(13)15-8-9(12)14-3/h4-8H2,1-3H3 |
InChI Key |
OSWNVVPPSKFFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)


![Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate](/img/structure/B14545067.png)




![N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline](/img/structure/B14545107.png)



